molecular formula C5H14NO2P B8551636 (3-Amino-1-methyl-propyl)-methyl-phosphinic acid

(3-Amino-1-methyl-propyl)-methyl-phosphinic acid

Cat. No.: B8551636
M. Wt: 151.14 g/mol
InChI Key: CCFBFTKQKRGULP-UHFFFAOYSA-N
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Description

(3-Amino-1-methyl-propyl)-methyl-phosphinic acid is a useful research compound. Its molecular formula is C5H14NO2P and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H14NO2P

Molecular Weight

151.14 g/mol

IUPAC Name

4-aminobutan-2-yl(methyl)phosphinic acid

InChI

InChI=1S/C5H14NO2P/c1-5(3-4-6)9(2,7)8/h5H,3-4,6H2,1-2H3,(H,7,8)

InChI Key

CCFBFTKQKRGULP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)P(=O)(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 21.5 g of isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate in 80 ml of 36% aqueous hydrochloric acid is heated to reflux for a period of 10 hours. The reaction mixture is then allowed to cool to room temperature, concentrated under reduced pressure, and co-evaporated twice with 100 ml of water. The crude material is dissolved in water, washed with chloroform, and the aqueous layer treated with activated charcoal. The aqueous solution is filtered hot, evaporated to dryness, the crude product is dissolved in 50 ml of methanol and treated with 1-2 ml of propylene oxide. The hygroscopic solid is filtered and triturated with acetone. After drying, P-(4-aminobut-2-yl)-P-methyl-phosphinic acid is obtained as a hygroscopic solid, m.p. 68°-75°, 3P-NMR spectrum: δ=+46.5 ppm (D2O).
Name
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 21.5 g of isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate in 80 ml of 36% aqueous hydrochloric acid is heated to reflux for a period of 10 hours. The reaction mixture is then allowed to cool to room temperature, concentrated under reduced pressure, and co-evaporated twice with 100 ml of water. The crude material is dissolved in water, washed with chloroform, and the aqueous layer treated with activated charcoal. The aqueous solution is filtered hot, evaporated to dryness, the crude product is dissolved in 50 ml of methanol and treated with 1-2 ml of propylene oxide. The hydroscopic solid is filtered and triturated with acetone. After drying, P-(4-aminobut-2-yl)-P-methyl-phosphinic acid is obtained as a hygroscopic solid, m.p. 68°-75°, 31P-NMR spectrum: δ=+46.5 ppm (D2O).
Name
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 21.5 g of isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate 80 ml of 36% aqueous hydrochloric acid is heated to reflux for a period of 10 hours. The reaction mixture is then allowed to cool to room temperature, concentrated under reduced pressure, and co-evaporated twice with 100 ml of water. The crude material is dissolved in water, washed with chloroform, and the aqueous layer treated with activated charcoal. The aqueous solution is filtered hot, evaporated to dryness, the crude product is dissolved in 50 ml of methanol and treated with 1-2 ml of propylene oxide. The hygroscopic solid is filtered and triturated with acetone. After drying, P-(4-aminobut-2-yl)-P-methyl-phosphinic acid is obtained as a hygroscopic solid, m.p. 68°-75°, 31P-NMR spectrum: δ=+46.5 ppm (D2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
Quantity
80 mL
Type
reactant
Reaction Step One

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